molecular formula C19H22N2O2 B11685230 2-(3,4-dimethoxyphenyl)-N-(1H-indol-3-ylmethyl)ethanamine

2-(3,4-dimethoxyphenyl)-N-(1H-indol-3-ylmethyl)ethanamine

Katalognummer: B11685230
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: LJLXXXWHGNBLGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,4-Dimethoxyphenyl)-N-(1H-indol-3-ylmethyl)ethanamine is a complex organic compound that features both an indole and a dimethoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(1H-indol-3-ylmethyl)ethanamine typically involves the coupling of an indole derivative with a dimethoxyphenyl derivative. One common method involves the use of a hydrazine-directed C–H functionalization pathway, which allows for the coupling of phenylhydrazines with alkynylcyclobutanols under mild reaction conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scalable versions of the synthetic routes used in laboratory settings. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-(1H-indol-3-ylmethyl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

2-(3,4-Dimethoxyphenyl)-N-(1H-indol-3-ylmethyl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological macromolecules.

    Industry: It can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(1H-indol-3-ylmethyl)ethanamine involves its interaction with specific molecular targets and pathways. The indole and dimethoxyphenyl groups allow it to interact with various enzymes and receptors, potentially modulating their activity. This can lead to changes in cellular processes and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)-2-(1H-indol-3-yl)-ethylamine
  • 2-(3,4-Dimethoxyphenyl)-N-(1H-indol-2-ylmethyl)ethanamine

Uniqueness

2-(3,4-Dimethoxyphenyl)-N-(1H-indol-3-ylmethyl)ethanamine is unique due to its specific structural configuration, which allows for distinct interactions with molecular targets compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Eigenschaften

Molekularformel

C19H22N2O2

Molekulargewicht

310.4 g/mol

IUPAC-Name

2-(3,4-dimethoxyphenyl)-N-(1H-indol-3-ylmethyl)ethanamine

InChI

InChI=1S/C19H22N2O2/c1-22-18-8-7-14(11-19(18)23-2)9-10-20-12-15-13-21-17-6-4-3-5-16(15)17/h3-8,11,13,20-21H,9-10,12H2,1-2H3

InChI-Schlüssel

LJLXXXWHGNBLGU-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)CCNCC2=CNC3=CC=CC=C32)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.